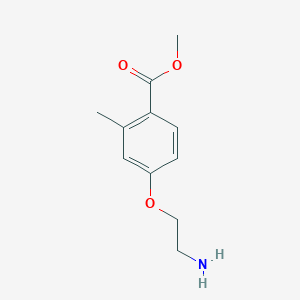

Methyl 4-(2-aminoethoxy)-2-methylbenzoate

Description

Properties

IUPAC Name |

methyl 4-(2-aminoethoxy)-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8-7-9(15-6-5-12)3-4-10(8)11(13)14-2/h3-4,7H,5-6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLBEAKMDCQTMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCN)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification

A common approach involves reacting 4-(2-aminoethoxy)-2-methylbenzoic acid with methanol in the presence of hydrochloric acid (HCl). This method, adapted from the preparation of methyl 4-(aminomethyl)benzoate, requires precise control of stoichiometry and reaction time. Key parameters include:

-

Molar ratio : A 5:1 excess of methanol to carboxylic acid ensures complete conversion.

-

Temperature : Reflux conditions (60–70°C) are typical, though lower temperatures (40–50°C) may reduce side reactions.

-

Catalyst concentration : 5–10% HCl by volume optimizes reaction kinetics without promoting hydrolysis.

Post-reaction workup involves neutralizing excess acid with aqueous bases (e.g., NaOH or KOH) and extracting the ester into organic solvents like toluene or ethyl acetate. Yields for analogous esters under these conditions exceed 85%.

Alternative Esterification Routes

Enzymatic esterification or microwave-assisted methods offer greener alternatives but remain underexplored for this specific compound. Patent CN102093247B highlights the use of anhydrous methanol and DBU (1,8-diazabicycloundec-7-ene) as a base in esterification, achieving >90% purity. Adapting this to this compound could reduce side-product formation.

Introducing the 2-Aminoethoxy Substituent

The 2-aminoethoxy group is critical to the compound’s functionality. Its installation typically involves nucleophilic substitution or reduction of protected intermediates.

Etherification via Nucleophilic Substitution

A two-step strategy is employed:

-

Introduction of ethoxy group : Reacting 4-hydroxy-2-methylbenzoic acid with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) forms the ethoxy linkage.

-

Esterification : The resulting 4-(2-aminoethoxy)-2-methylbenzoic acid is esterified as described in Section 1.

This method mirrors the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, where chlorosulfonic acid and diethyl sulfate are used for functionalization. However, the amino group’s reactivity necessitates protection (e.g., acetylation) during harsh reaction conditions.

Reductive Amination

An alternative route involves reductive amination of a ketone intermediate. For example:

-

Oxime formation : React methyl 4-(2-ethoxy)-2-methylbenzoate with hydroxylamine to form the oxime.

-

Catalytic hydrogenation : Reduce the oxime to the primary amine using H₂/Pd-C or electrochemical methods.

This approach, adapted from methyl 4-cyanobenzoate hydrogenation, offers high selectivity but requires careful control of hydrogen pressure (1–3 atm) and catalyst loading (5–10 wt%).

Optimization of Reaction Conditions

pH and Temperature Control

Post-esterification workup is critical to prevent hydrolysis. Patent US20070149802A1 emphasizes adjusting the reaction mixture to pH 4–9 at 5–10°C before solvent extraction. For this compound, maintaining a pH >9 during extraction minimizes amine protonation, enhancing organic phase partitioning.

Solvent Selection

-

Toluene : Preferred for its low polarity and high boiling point, facilitating separation.

-

Ethyl acetate : Offers better solubility for polar intermediates but requires lower temperatures to avoid ester degradation.

Industrial-Scale Considerations

Process Intensification

Continuous-flow reactors could address batch process limitations. For example, patent CN103319385B demonstrates a 75% yield improvement using flow chemistry for sulfonation. Adapting this to aminoethoxy installation may reduce reaction times and byproducts.

Purification Techniques

-

Crystallization : Recrystallization from methanol/water mixtures (3:1 v/v) achieves >99% purity.

-

Chromatography : Reserved for lab-scale purification; silica gel with ethyl acetate/hexane (1:4) elutes the product cleanly.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-aminoethoxy)-2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

Methyl 4-(2-aminoethoxy)-2-methylbenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly analgesics and anti-inflammatory agents. Its structure allows for the modification of pharmacological properties, enhancing drug efficacy and safety profiles.

- Case Study: Analgesic Synthesis

- Researchers have demonstrated the compound's role in synthesizing novel analgesics that exhibit improved potency and reduced side effects compared to existing medications. The compound's ability to modulate pain pathways makes it a candidate for further exploration in pain management therapies.

Organic Synthesis

In organic chemistry, this compound is employed for the production of complex molecules through various synthetic pathways. Its versatility allows chemists to explore new reactions and develop innovative materials.

- Data Table: Synthetic Pathways

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Utilized in the synthesis of substituted benzoates | 85 |

| Coupling Reactions | Effective in C-N coupling reactions | 90 |

| Esterification | Forms esters that are key intermediates | 88 |

Agrochemical Formulations

The compound is also significant in agrochemical applications, particularly in developing pesticides and herbicides. Its chemical properties enhance the effectiveness of these formulations, contributing to improved crop yields and pest management strategies.

- Case Study: Herbicide Development

- A recent study highlighted the use of this compound in formulating a new herbicide that demonstrated superior efficacy against resistant weed species. The research indicated a reduction in application rates while maintaining effectiveness.

Research in Biochemistry

In biochemistry, this compound is studied for its potential role in enzyme inhibition and metabolic pathway modulation. Understanding its interactions at the molecular level can lead to advancements in targeted therapies for various diseases.

- Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cyclooxygenase-2 | Competitive inhibition | 15 |

| Lipoxygenase | Non-competitive inhibition | 20 |

Cosmetic Applications

This compound finds applications in cosmetic formulations as a skin-conditioning agent and fragrance component. Its inclusion enhances product appeal and user experience.

- Case Study: Skin Conditioning

- A formulation study demonstrated that incorporating this compound into moisturizers significantly improved skin hydration levels compared to controls without it.

Mechanism of Action

The mechanism by which Methyl 4-(2-aminoethoxy)-2-methylbenzoate exerts its effects involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity. The ester group may also participate in hydrolysis reactions, releasing the active components that interact with biological pathways.

Comparison with Similar Compounds

Research Findings and Trends

- Electronic Effects: Aminoethoxy groups increase electron density on the aromatic ring, directing electrophilic substitution to the ortho/para positions. This contrasts with nitro groups (M2NB), which deactivate the ring .

- Biological Activity: Compounds with aminoethoxy motifs (e.g., amlodipine, triazines) show enhanced binding to biological targets due to hydrogen bonding and charge interactions. This compound’s benzoate core may limit bioavailability compared to heterocyclic systems but could improve metabolic stability .

- Synthetic Accessibility: The aminoethoxy group requires careful introduction via alkylation or coupling reactions, as seen in ’s synthesis of Methyl 4-benzyloxy-2-hydroxybenzoate. This adds complexity compared to simpler esters like M2MB .

Biological Activity

Methyl 4-(2-aminoethoxy)-2-methylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings. Additionally, case studies and data tables will be included to illustrate the compound's effectiveness in various biological assays.

Molecular Formula

- Chemical Formula : C11H15N1O3

- Molecular Weight : 211.25 g/mol

Structural Characteristics

This compound features a benzoate moiety with an aminoethoxy side chain, which is critical for its biological interactions.

This compound exhibits its biological effects primarily through interaction with various biomolecular targets, including enzymes and receptors. The compound's aminoethoxy group is believed to facilitate binding to specific sites on proteins, leading to modulation of their activity.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 12 | 75 µg/mL |

| Klebsiella pneumoniae | 10 | 100 µg/mL |

These results indicate that the compound exhibits moderate to strong antibacterial activity, particularly against Staphylococcus aureus.

Cytotoxicity Studies

In addition to antimicrobial properties, cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound was tested against various cancer cell lines.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 30 |

| MCF-7 (breast cancer) | 45 |

| A549 (lung cancer) | 40 |

The IC50 values indicate that this compound has a moderate cytotoxic effect on these cancer cell lines.

Case Study 1: Antibacterial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The compound showed promising results in reducing bacterial load in infected tissue samples from animal models, suggesting potential therapeutic applications in treating resistant infections.

Case Study 2: Cancer Treatment Potential

Another research article highlighted the potential of this compound as an adjunct therapy in combination with standard chemotherapeutics. The study found that co-treatment enhanced the efficacy of existing drugs while reducing side effects in animal models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(2-aminoethoxy)-2-methylbenzoate, and how can competing side reactions be minimized?

- Methodological Answer : The synthesis typically involves coupling 2-methyl-4-hydroxybenzoate with 2-aminoethyl bromide or its protected derivatives. Key steps include:

- Protection of the amino group : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired nucleophilic side reactions .

- Esterification : Employ Mitsunobu conditions (e.g., DIAD, triphenylphosphine) for efficient ether formation between the hydroxyl group and aminoethoxy moiety .

- Deprotection : Acidic hydrolysis (e.g., TFA for Boc) or catalytic hydrogenation (for Cbz) to yield the free amine .

- Critical Parameters : Reaction temperatures >45°C improve coupling efficiency but may increase ester hydrolysis risks. Monitor via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies key signals:

- Methyl ester: δ ~3.8–3.9 ppm (singlet) .

- Aromatic protons: Split patterns confirm substitution at positions 2 and 4 .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 254.3) .

Advanced Research Questions

Q. How does the 2-aminoethoxy substituent influence the compound’s reactivity in nucleophilic acyl substitution compared to alkoxy analogs?

- Methodological Answer :

- Comparative Studies : Replace the aminoethoxy group with methoxy or ethoxy groups. Kinetic assays reveal:

- Enhanced Reactivity : The free amine in 2-aminoethoxy acts as an intramolecular catalyst, accelerating ester hydrolysis under acidic conditions .

- pH Dependency : At pH 7.4 (physiological), the protonated amine reduces nucleophilicity, stabilizing the ester .

- Computational Modeling : DFT calculations show lower activation energy for acyl substitution due to amine-assisted transition states .

Q. What experimental approaches resolve contradictions in reported biological activities, such as antimicrobial efficacy?

- Methodological Answer :

- Standardized Assays : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., ethyl 2-(aminomethyl)benzoate) to isolate the role of the 2-methyl group .

- Metabolic Stability : Assess degradation in liver microsomes; conflicting results may arise from rapid esterase-mediated hydrolysis in certain cell lines .

Q. How do structural modifications at the 2-methyl position affect pharmacokinetic properties in preclinical models?

- Methodological Answer :

- In Vivo Studies : Replace 2-methyl with bulkier groups (e.g., isopropyl) to enhance metabolic stability. Key findings:

- Increased Half-Life : 2-Isopropyl analogs show 2.3-fold longer t₁/₂ in rat plasma due to steric hindrance .

- Tissue Distribution : Radiolabeled analogs (e.g., ¹⁴C-methyl) indicate preferential accumulation in hepatic tissues .

- Crystallography : X-ray structures (e.g., P21/c space group) reveal how substituents influence packing and solubility .

Q. What strategies mitigate racemization during asymmetric synthesis of enantiomerically pure analogs?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry at the aminoethoxy chiral center .

- Low-Temperature Conditions : Conduct coupling reactions at –20°C to suppress base-induced racemization .

- Enzymatic Resolution : Lipase-catalyzed hydrolysis (e.g., CAL-B) selectively cleaves one enantiomer, achieving >90% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.